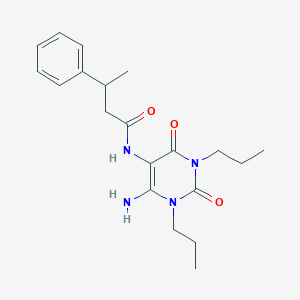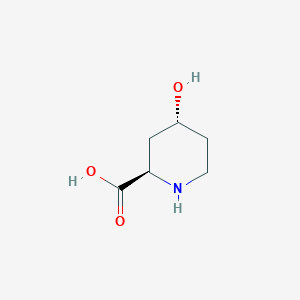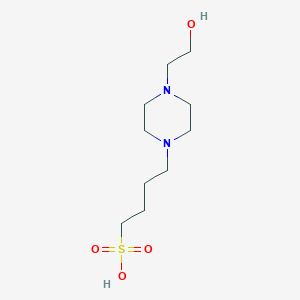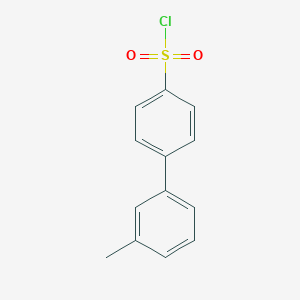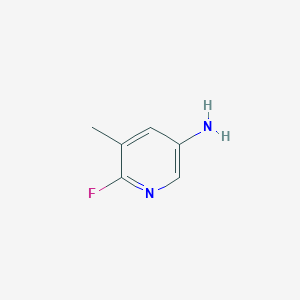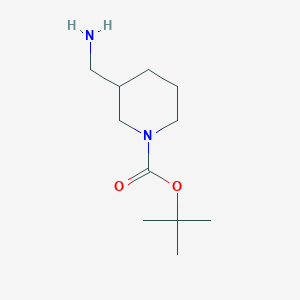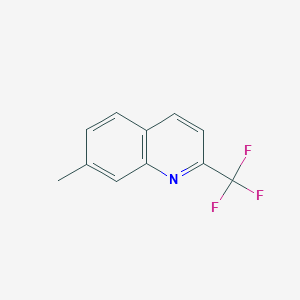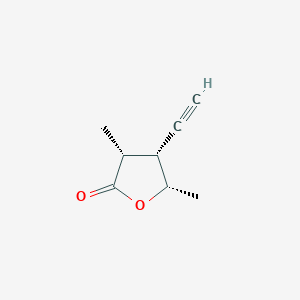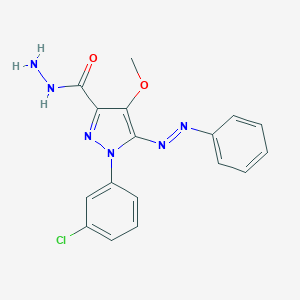
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various research studies, which makes it a potential candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have antioxidant properties, which may help in reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various biological assays. This compound has also been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, this compound has some limitations, such as its poor solubility in water and other solvents, which may affect its bioavailability.
Zukünftige Richtungen
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has shown promising results in various research studies. There are several future directions that can be explored to further understand the potential of this compound. One of the future directions is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. Furthermore, the use of this compound as a ligand for the synthesis of metal complexes can be explored for their potential biological activities.
Synthesemethoden
The synthesis of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide involves the reaction of 3-chlorobenzoic acid with hydrazine hydrate to form 3-chlorobenzohydrazide. The reaction of 3-chlorobenzohydrazide with 4-methoxy-1-phenylazopyrazole-5-carboxylic acid in the presence of acetic anhydride and triethylamine produces 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been extensively used in scientific research for its various applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential biological activities.
Eigenschaften
CAS-Nummer |
172701-53-0 |
|---|---|
Produktname |
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide |
Molekularformel |
C17H15ClN6O2 |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H15ClN6O2/c1-26-15-14(17(25)20-19)23-24(13-9-5-6-11(18)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,19H2,1H3,(H,20,25) |
InChI-Schlüssel |
BXVWTJLQSTXFRG-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Synonyme |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-(phenyla zo)-, hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



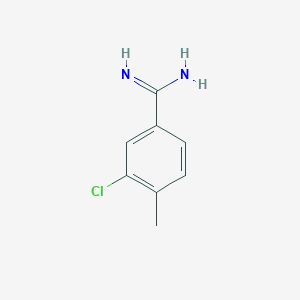
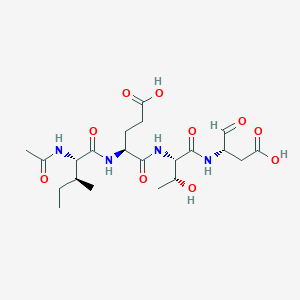


![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
